![molecular formula C23H14ClN3O2 B13736058 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine CAS No. 14511-16-1](/img/structure/B13736058.png)
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine is a chemical compound with the molecular formula C23H14ClN3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with naphthalen-2-ol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the naphthalen-2-yl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with methoxy groups instead of naphthalen-2-yl groups.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthalen-2-yl groups.
Uniqueness
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine is unique due to its naphthalen-2-yl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with molecular targets or in the design of advanced materials .
Propiedades
Número CAS |
14511-16-1 |
|---|---|
Fórmula molecular |
C23H14ClN3O2 |
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
2-chloro-4,6-dinaphthalen-2-yloxy-1,3,5-triazine |
InChI |
InChI=1S/C23H14ClN3O2/c24-21-25-22(28-19-11-9-15-5-1-3-7-17(15)13-19)27-23(26-21)29-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Clave InChI |
KJYYFDSLZQXETA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC(=N3)Cl)OC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)
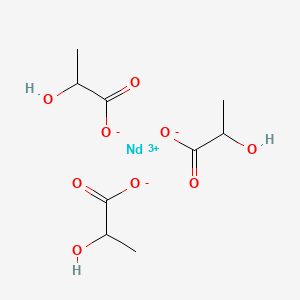

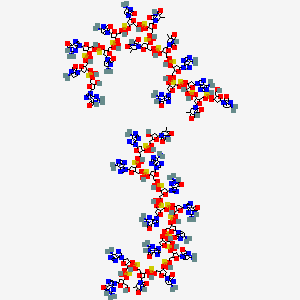

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)

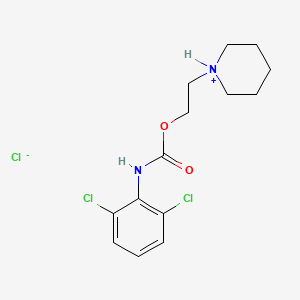
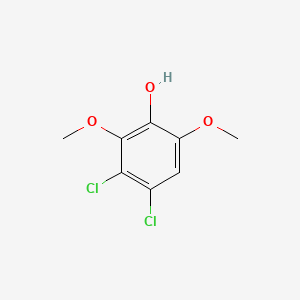
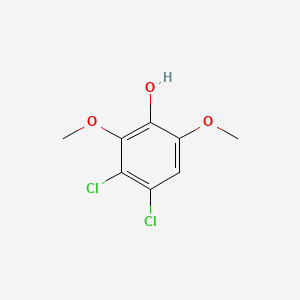
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
